molecular formula C15H9BrN2O2 B13160873 7-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid

7-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid

Katalognummer: B13160873
Molekulargewicht: 329.15 g/mol
InChI-Schlüssel: YTWNCRZBRNKICG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at position 7, a pyridin-3-yl group at position 2, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₅H₉BrN₂O₂, with a molecular weight of 329.15 g/mol (inferred from structural analogs in and ).

Eigenschaften

Molekularformel

C15H9BrN2O2

Molekulargewicht

329.15 g/mol

IUPAC-Name

7-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid

InChI

InChI=1S/C15H9BrN2O2/c16-10-3-4-11-12(15(19)20)7-13(18-14(11)6-10)9-2-1-5-17-8-9/h1-8H,(H,19,20)

InChI-Schlüssel

YTWNCRZBRNKICG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and bromination reactions. One common method includes the reaction of 2-aminopyridine with 3-bromoaniline under acidic conditions to form the quinoline core, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 7-bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic Acid

  • Molecular Formula : C₁₅H₉BrN₂O₂ (identical to the target compound).
  • Key Differences : Bromine is at position 8 instead of 5.
  • The 8-bromo isomer’s steric hindrance near the carboxylic acid could reduce solubility compared to the 7-bromo analog .

Functional Group Variants: 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid

  • Molecular Formula: C₁₁H₇BrNO₃ ().
  • Key Differences :
    • Hydroxy group at position 4 vs. carboxylic acid.
    • Carboxylic acid at position 3 instead of 4.
  • Implications :
    • The hydroxy group decreases acidity (pKa ~10 vs. ~4 for carboxylic acid), reducing ionization at physiological pH.
    • The shifted carboxylic acid may alter metal-chelation properties or hydrogen-bonding interactions .

Ester Derivatives: 7-Bromo-2-methylquinoline-3-carboxylic Acid Ethyl Ester

  • Molecular Formula: C₁₃H₁₂BrNO₂ ().
  • Key Differences :
    • Ethyl ester replaces the carboxylic acid, and a methyl group is present at position 2.
  • Implications :
    • Increased lipophilicity (logP ~2.5 vs. ~1.8 for the target compound) enhances membrane permeability but reduces water solubility.
    • The ester serves as a prodrug, requiring hydrolysis in vivo to release the active carboxylic acid .

Core Structure Variants: 5-Bromo-3-iodopyridin-2-amine

  • Molecular Formula : C₅H₄BrIN₂ ().
  • Key Differences: Pyridine core instead of quinoline. Iodo and amine substituents.
  • Implications :
    • Smaller aromatic system reduces π-π stacking interactions, limiting applications in drug design.
    • The iodo group increases molecular weight (294.91 g/mol) and may confer distinct reactivity in cross-coupling reactions .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
7-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid C₁₅H₉BrN₂O₂ 329.15 Br (7), pyridin-3-yl (2), COOH (4) Kinase inhibition, metal chelation
8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid C₁₅H₉BrN₂O₂ 329.15 Br (8), pyridin-3-yl (2), COOH (4) Reduced solubility vs. 7-bromo isomer
7-Bromo-4-hydroxyquinoline-3-carboxylic acid C₁₁H₇BrNO₃ 282.09 Br (7), OH (4), COOH (3) Lower acidity, altered binding motifs
7-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester C₁₃H₁₂BrNO₂ 294.14 Br (7), CH₃ (2), COOEt (3) Prodrug design, enhanced lipophilicity
5-Bromo-3-iodopyridin-2-amine C₅H₄BrIN₂ 294.91 Br (5), I (3), NH₂ (2) Cross-coupling reagent, synthetic intermediate

Biologische Aktivität

7-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of 7-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid is C15H9BrN2O2, with a molecular weight of 329.15 g/mol. Its structure features a quinoline ring system substituted with a bromine atom and a pyridine moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that 7-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest that this compound has potent antibacterial activity, outperforming some standard antibiotics like neomycin .

Table 1: Antimicrobial Activity of 7-Bromo-2-pyridin-3-ylquinoline-4-carboxylic Acid

PathogenMIC (μg/mL)Comparison DrugMIC (μg/mL)
Staphylococcus aureus4Neomycin16
Escherichia coli8Neomycin32
Candida albicans16Neomycin64

Anticancer Activity

The compound has also shown promising anticancer activity in various studies. It was evaluated against several cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

Table 2: Anticancer Activity of 7-Bromo-2-pyridin-3-ylquinoline-4-carboxylic Acid

Cancer Cell LineIC50 (μg/mL)Comparison DrugIC50 (μg/mL)
HepG20.137Erlotinib0.308
MCF-70.164Doxorubicin0.512

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and microbial DNA replication. Specifically, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and microbial DNA gyrase, which are essential for tumor growth and bacterial survival respectively .

Case Studies

  • Antimicrobial Efficacy : A study compared the antimicrobial efficacy of various quinoline derivatives, including 7-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid. This compound exhibited superior activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development.
  • Cytotoxicity in Cancer Research : In a recent investigation, the cytotoxic effects of this compound were tested on drug-resistant cancer cell lines. The results indicated that it could effectively reduce cell viability, suggesting it may overcome multidrug resistance mechanisms often seen in cancer therapy .

Q & A

Q. What synthetic routes are recommended for preparing 7-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid?

A two-step approach is commonly employed: (1) Bromination of a quinoline precursor followed by (2) coupling the pyridinyl group. For bromination, optimized conditions include using NBS (N-bromosuccinimide) in DMF at 80°C. For pyridinyl introduction, Suzuki-Miyaura cross-coupling with 3-pyridinylboronic acid under Pd(PPh₃)₄ catalysis in a dioxane/water mixture (4:1) at 100°C is effective. Final hydrolysis of ester intermediates (e.g., methyl esters) with NaOH in THF/water yields the carboxylic acid .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm, bromine-induced deshielding).
  • Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 359.01).
  • X-ray Crystallography : For unambiguous structural determination using SHELXL refinement (twinning or disorder analysis may be required) .

Q. How does the carboxylic acid group influence solubility and purification?

The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces solubility in non-polar solvents. Recrystallization from ethanol/water mixtures (1:3) at 4°C is effective for purification. Adjusting pH to 2–3 during workup precipitates the acid form, minimizing losses .

Advanced Research Questions

Q. How can researchers optimize the bromination step to address low yields?

Common strategies include:

  • Temperature Control : Maintaining 80–90°C to avoid side reactions.
  • Radical Initiators : Adding AIBN (azobisisobutyronitrile) to enhance bromine radical generation.
  • Solvent Screening : Testing DMF vs. CCl₄ for regioselectivity. Contradictions in yield data (e.g., 40% vs. 65%) may arise from trace moisture; rigorous drying of reagents/solvents is critical .

Q. What methods resolve discrepancies between spectroscopic data and X-ray crystallographic results?

  • Twin Refinement : Use SHELXL’s TWIN command to model twinned crystals.
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments.
  • Multi-Technique Cross-Validation : Pair IR (carboxylic O-H stretch at 2500–3000 cm⁻¹) with X-H (e.g., C=O bond length) metrics .

Q. How can the pyridinyl group’s orientation impact biological activity in structure-activity relationship (SAR) studies?

  • Crystallographic Analysis : Use SHELX-refined structures to map π-π stacking or hydrogen-bonding interactions.
  • Dynamic SAR : Perform molecular docking (AutoDock Vina) with pyridinyl torsional angles varied ±15° to simulate conformational flexibility. Contradictions in activity data (e.g., IC₅₀ variations) may stem from protonation states; adjust assay pH to match physiological conditions .

Q. What strategies improve regioselectivity during derivatization of the carboxylic acid group?

  • Protection/Deprotection : Use TMSCl to protect the acid, then introduce amides/esters via EDC/HOBt coupling.
  • Microwave-Assisted Synthesis : Reduce side products by accelerating reaction kinetics (e.g., 10 min at 120°C vs. 12 hr conventional) .

Methodological Considerations

  • Data Contradiction Analysis : For conflicting solubility reports, perform differential scanning calorimetry (DSC) to identify polymorphic forms.
  • SHELX Refinement Best Practices : Always validate H-atom placement with HFIX commands and check R-factor convergence (<5%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.